molecular formula C21H15FN2 B1363364 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole CAS No. 2284-96-0

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B1363364
CAS No.: 2284-96-0
M. Wt: 314.4 g/mol
InChI Key: NSXOBUOVKKFIHN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a fluorophenyl group and two diphenyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

It’s suggested that similar compounds interact with their targets, leading to changes at the molecular level . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.

Pharmacokinetics

A study on similar compounds, 2-(4-fluorophenyl) imidazol-5-ones, revealed that they passed the lipinski rule of five, suggesting good bioavailability . The Lipinski rule of five is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Result of Action

For instance, 2-(4-fluorophenyl) imidazol-5-ones showed anti-proliferative activities against the MCF-7 breast cancer cell line .

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many chemical compounds .

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with benzil in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives such as:

The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXOBUOVKKFIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355420
Record name 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2284-96-0
Record name 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structure of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole and its interactions with biological targets?

A1: this compound (compound II in the study) is characterized by a central imidazole ring substituted with a 4-fluorophenyl group at the 2-position and two phenyl groups at the 4- and 5-positions []. X-ray crystallography revealed that compound II crystallizes in the triclinic space group P-1 and its asymmetric unit contains two crystallographically independent molecules with similar geometries []. The study highlights the role of C-H…F interactions, both intermolecular and intramolecular, in stabilizing the crystal packing of this compound [].

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